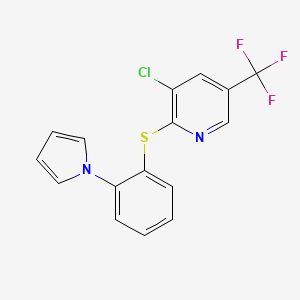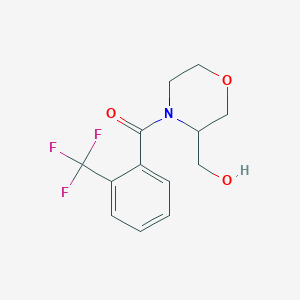
(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C13H14F3NO3 and its molecular weight is 289.254. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Stereoselective Synthesis : The compound is used in the stereoselective synthesis of differentially protected morpholines, showcasing its utility in creating structurally complex and diverse morpholine derivatives. This process involves a base-catalyzed cascade reaction starting from chiral epoxides and is significant in the field of organic synthesis (Marlin, 2017).
Biological and Pharmacological Research
- Antitumor Activity : This compound is involved in antitumor studies. The synthesis of similar morpholino compounds and their molecular structure analysis have led to the discovery of distinct inhibition properties on cancer cell lines such as A549, BGC-823, and HepG-2, indicating its potential in cancer therapy research (Tang & Fu, 2018).
Imaging and Diagnostic Applications
- Imaging in Parkinson's Disease : Compounds with a morpholino group have been synthesized for use as potential PET agents, specifically for imaging LRRK2 enzyme activity in Parkinson's disease. This illustrates the compound's potential application in the development of diagnostic tools and its relevance in neuroscience research (Wang et al., 2017).
Chemical Interaction and Solvation Studies
- Proton Transfer Studies : Morpholino compounds have been used in the study of proton transfer in methanol–water mixtures. This research provides insights into the solvation phenomena and the behavior of such compounds in different solvents, contributing to the field of physical chemistry (Naidoo & Sankar, 2001).
Propiedades
IUPAC Name |
[3-(hydroxymethyl)morpholin-4-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)11-4-2-1-3-10(11)12(19)17-5-6-20-8-9(17)7-18/h1-4,9,18H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEFUJIAPVFKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=CC=C2C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
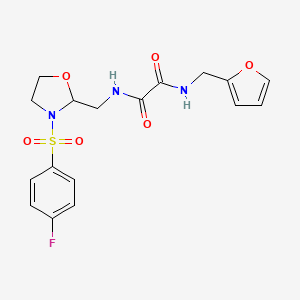
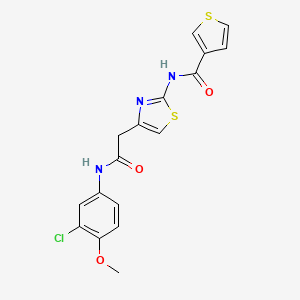

![1-(3,4-difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2808129.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2808130.png)
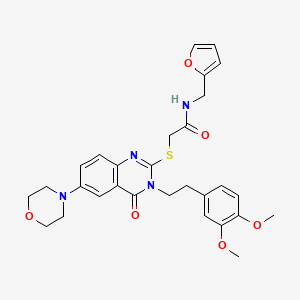
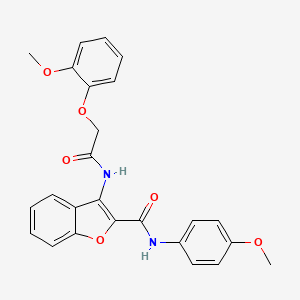
methane](/img/structure/B2808139.png)


![3,4,9-trimethyl-7-(2-methylprop-2-enyl)-1-benzyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2808145.png)


